(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester
Overview
Description
Methyl esters are commonly used derivatives for fatty acid analysis . They have a great deal of information available on their chemical, physical, chromatographic, and spectroscopic properties . The molecule you mentioned seems to be a complex organic compound that likely contains a piperazine ring, a carboxylic acid group, and a methyl ester group.
Synthesis Analysis
The synthesis of methyl esters generally involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid . This process is known as esterification. The specific synthesis process for “®-4-N-Boc-piperazine-2-carboxylic acid methyl ester” would likely depend on the starting materials and specific reaction conditions.
Molecular Structure Analysis
Methyl esters of straight-chain fatty acids have characteristic spectra . Mass spectrometry with electron-impact ionization of methyl esters provides information concerning the structures of fatty acids . The molecular weight is usually obtainable, which is an important piece of information for identification purposes .
Chemical Reactions Analysis
Methyl esters undergo various reactions. For example, they can be hydrolyzed back into their constituent alcohols and carboxylic acids . This process is typically catalyzed by either an acid or a base.
Physical And Chemical Properties Analysis
Methyl esters have a range of physical and chemical properties. For example, they have characteristic mass spectra . The specific physical and chemical properties of “®-4-N-Boc-piperazine-2-carboxylic acid methyl ester” would depend on its exact structure.
Scientific Research Applications
Development of Antiviral Agents
The structural similarity of ®-4-N-Boc-piperazine-2-carboxylic acid methyl ester to other bioactive piperazine derivatives suggests potential antiviral applications. For instance, related compounds have been studied for their inhibitory effects against influenza A virus, showcasing the ability to interfere with viral replication mechanisms .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. In the case of methyl esters, one common reaction is ester hydrolysis, where the ester bond is broken to form a carboxylic acid and an alcohol . The specific mechanism of action for “®-4-N-Boc-piperazine-2-carboxylic acid methyl ester” would depend on its structure and the specific context in which it is used.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, some methyl esters may be harmful if inhaled, absorbed through the skin, or swallowed . They may also cause eye irritation . It’s important to handle such compounds with appropriate personal protective equipment and to ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAHFCVKNRRBU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424918 | |
Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester | |
CAS RN |
438631-77-7 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl (3R)-1,3-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438631-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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